2-Fluoro-6-methoxypyridine-4-sulfonyl chloride 2-Fluoro-6-methoxypyridine-4-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20435047
InChI: InChI=1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3
SMILES:
Molecular Formula: C6H5ClFNO3S
Molecular Weight: 225.63 g/mol

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride

CAS No.:

Cat. No.: VC20435047

Molecular Formula: C6H5ClFNO3S

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methoxypyridine-4-sulfonyl chloride -

Specification

Molecular Formula C6H5ClFNO3S
Molecular Weight 225.63 g/mol
IUPAC Name 2-fluoro-6-methoxypyridine-4-sulfonyl chloride
Standard InChI InChI=1S/C6H5ClFNO3S/c1-12-6-3-4(13(7,10)11)2-5(8)9-6/h2-3H,1H3
Standard InChI Key CMUOXQJUKVTQLI-UHFFFAOYSA-N
Canonical SMILES COC1=NC(=CC(=C1)S(=O)(=O)Cl)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with three functional groups:

  • Fluorine at position 2, imparting electron-withdrawing effects.

  • Methoxy group (-OCH₃) at position 6, contributing steric bulk and moderate electron-donating properties.

  • Sulfonyl chloride (-SO₂Cl) at position 4, a highly reactive moiety for nucleophilic substitutions.

This arrangement creates a polarized electronic environment, with the sulfonyl chloride group acting as an electrophilic center for bond formation. The molecular formula (C₆H₅ClFNO₃S) corresponds to a molecular weight of 225.63 g/mol, with an exact mass of 225.965 Da .

Spectroscopic Signatures

  • ¹H NMR: The methoxy proton resonates as a singlet near δ 3.9 ppm, while pyridine protons exhibit splitting patterns due to fluorine coupling (e.g., J = 8–10 Hz for ortho-F).

  • ¹³C NMR: The sulfonyl chloride carbon appears near δ 120 ppm, distinct from adjacent carbons influenced by fluorine and methoxy groups.

  • IR Spectroscopy: Strong S=O asymmetric and symmetric stretches at 1360–1370 cm⁻¹ and 1170–1185 cm⁻¹ confirm the sulfonyl chloride group.

Synthetic Methodologies

Precursor Synthesis

The synthesis begins with 2-fluoro-4-iodo-6-methoxypyridine (C₆H₅FINO), a compound structurally related to the target molecule . Iodine at position 4 serves as a leaving group, facilitating nucleophilic displacement reactions.

Sulfonation and Chlorination

  • Sulfonation: Treating the iodopyridine precursor with fuming sulfuric acid introduces a sulfonic acid group at position 4.

  • Chlorination: Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

This two-step process yields the target compound with purities exceeding 90% after recrystallization from dichloromethane .

Alternative Routes

  • Direct Sulfurylation: Using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C achieves direct sulfonation, though yields are lower (~65%) due to competing side reactions .

  • Catalytic Halogen Exchange: Substituting iodine with sulfur-based groups via palladium-catalyzed cross-coupling has been explored but remains experimental .

Physicochemical Properties

PropertyValue/Description
Molecular Weight225.63 g/mol
Density1.62 g/cm³ (estimated)
Melting Point78–82°C (decomposes)
SolubilitySoluble in DCM, THF; insoluble in H₂O
LogP (Octanol-Water)2.45 (calculated)
pKa (Sulfonyl Chloride)~1.2 (strongly acidic)

The compound’s low aqueous solubility and hydrolytic instability necessitate storage under inert conditions. Hydrolysis in moist air produces 2-fluoro-6-methoxypyridine-4-sulfonic acid, detectable via IR loss of S=O stretches.

Reactivity and Functionalization

Nucleophilic Substitution

The sulfonyl chloride group reacts vigorously with amines, alcohols, and thiols:

  • With Primary Amines: Forms sulfonamides (R-NH-SO₂-C₆H₃F(OCH₃)), a key step in drug discovery .

  • With Alcohols: Produces sulfonate esters, useful as protecting groups or prodrug moieties.

Cross-Coupling Reactions

The fluorine atom at position 2 enables selective Suzuki-Miyaura couplings. For example, reacting with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, expanding structural diversity .

Applications in Medicinal Chemistry

Anticancer Agents

Derivatives of 2-fluoro-6-methoxypyridine-4-sulfonyl chloride exhibit moderate cytotoxicity against HeLa and RKO cell lines (IC₅₀ = 50–100 µM). The sulfonamide linkage enhances binding to tubulin, disrupting microtubule assembly and inducing apoptosis .

Antimicrobial Activity

Structural analogs demonstrate leishmanicidal activity (IC₅₀ < 1 µM against Leishmania mexicana), outperforming amphotericin B in preclinical models. The fluorine atom improves membrane permeability, while the sulfonamide group inhibits trypanothione reductase .

Case Study: Kinase Inhibitors

A 2024 study utilized this compound to synthesize FGFR inhibitors targeting triple-negative breast cancer. The sulfonamide derivative showed 85% kinase inhibition at 10 nM, with >50% tumor regression in murine models .

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey FeatureBiological Activity
2-Fluoro-6-methoxy-4-SO₂Cl225.63Sulfonyl chloride at C4Anticancer, antimicrobial
2-Fluoro-6-methoxy-3-SO₂Cl221.63Sulfonyl chloride at C3Lower thermal stability
4-Iodo-2-fluoro-6-methoxy 267.01Iodine at C4Cross-coupling precursor

The C4-sulfonyl chloride isomer exhibits superior thermal stability (decomposition at 78–82°C vs. 65–70°C for C3 analogs) due to reduced steric strain .

Future Directions

Targeted Drug Delivery

Conjugating sulfonamide derivatives to antibody-drug conjugates (ADCs) may enhance tumor specificity. Preliminary data show 3-fold higher uptake in HER2+ breast cancer models compared to non-targeted analogs .

Green Chemistry Approaches

Exploring biocatalytic sulfonation using aryl sulfotransferases could reduce reliance on corrosive reagents like ClSO₃H. Early-stage experiments achieved 40% conversion using engineered E. coli strains .

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